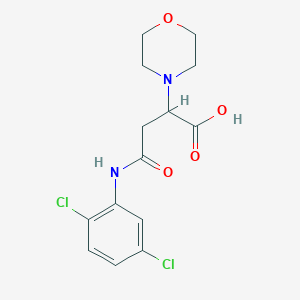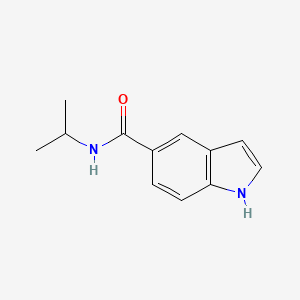
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-” is a chemical compound with the molecular formula C11H13NO2S. It is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as potential anticancer and antimicrobial agents .Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-” can be represented by the IUPAC Standard InChI: InChI=1S/C11H13NO2S . The molecular weight of this compound is 223.29.Scientific Research Applications
Photodynamic Therapy and Photosensitizing Properties
- Benzenesulfonamide derivatives have been used to synthesize zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds show potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Radioprotective Agents
- Benzenesulfonamide has been utilized in synthesizing novel quinolines, which show promising anticancer activity and potential radioprotective effects against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Antibacterial and Enzyme Inhibitory Properties
- Several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives have been synthesized and shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
Antimicrobial Activities
- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been synthesized and screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme, showing moderate effectiveness (Abbasi, Farani, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, & Qurat-Ul-Ain, 2017).
Antitumor Activity and QSAR Study
- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been evaluated for their anticancer activity, with certain compounds showing significant potency against human tumor cell lines. QSAR (quantitative structure activity relationships) analysis was used to understand the relationship between structure and biological activity (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).
Urease Inhibitors and Molecular Docking Studies
- Schiff base derivatives of benzenesulfonamide have been synthesized and evaluated as Jack Bean urease inhibitors, showing moderate to strong inhibitory activity. Molecular docking studies were conducted to investigate their binding mode to urease (Hamad, Khan, Ahmad, Imran, Khalil, Al-Adhami, Rahman, Quratulain, Zahra, & Shafiq, 2020).
Mechanism of Action
Target of Action
N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide is an inhibitor of human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase B, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction and the resulting changes can affect various biological processes, including the regulation of pH and the concentration of carbon dioxide in the body.
Future Directions
The future directions for “Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-” and its derivatives could involve further exploration of their potential biological activities, such as their anticancer and antimicrobial properties . Additionally, more research could be conducted to understand their chemical properties and reactions .
properties
IUPAC Name |
N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-9-12(3)15(13,14)11-7-5-10(2)6-8-11/h1,5-8H,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSNFFZKULPDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- | |
CAS RN |
240132-49-4 |
Source


|
| Record name | N,4-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)

![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)


![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)
![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)


![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)

![(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2370088.png)
![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)
